molecular formula C21H21FN4O5S B2681306 Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689750-91-2

Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2681306
CAS RN: 689750-91-2
M. Wt: 460.48
InChI Key: VXQYOTMDZRRKDZ-UHFFFAOYSA-N
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Description

Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C21H21FN4O5S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

Research by Moreno-Fuquen et al. (2019) outlines an efficient approach for the regioselective synthesis of heterocyclic amides using catalyst- and solvent-free conditions. This method highlights the potential for environmentally friendly chemical synthesis processes, which could be relevant for compounds with similar structural features, including those with 1,2,4-triazolyl groups and benzoic acid derivatives (Moreno-Fuquen et al., 2019).

Pharmacological Properties of Heterocycles

Maliszewska-Guz et al. (2005) explored the cyclization of thiosemicarbazides to produce triazole and thiadiazole derivatives, investigating their pharmacological properties. This work indicates the significant potential of heterocyclic compounds, like the one , in the development of new pharmacological agents, especially those targeting the central nervous system (Maliszewska-Guz et al., 2005).

Antitumor Properties

Bradshaw et al. (2002) discussed the antitumor properties of benzothiazoles, focusing on their selective, potent in vitro and in vivo activities. The study illustrates the importance of structural modifications, such as the introduction of amino acid conjugates, to enhance drug properties. This research underscores the potential for structurally related compounds to serve as bases for developing new antitumor agents (Bradshaw et al., 2002).

Bioactivation and Deactivation by Cytochrome P450

Research by Tan et al. (2011) investigated the role of cytochrome P450 enzymes in mediating the activity of benzothiazole compounds, highlighting the complex interplay between bioactivation and deactivation pathways. This study provides insights into the metabolic pathways that could influence the pharmacokinetics and pharmacodynamics of related compounds, including those with benzothiazole and fluorophenyl groups (Tan et al., 2011).

properties

IUPAC Name

methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O5S/c1-29-16-9-4-13(10-17(16)30-2)20(28)23-11-18-24-25-21(32-12-19(27)31-3)26(18)15-7-5-14(22)6-8-15/h4-10H,11-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYOTMDZRRKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

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